(D-Leu7)-LHRH

Structural Biology Peptide Chemistry Receptor Pharmacology

Select (D-Leu7)-LHRH for mechanistic LHRH receptor studies. The D-Leu7 substitution disrupts the canonical agonist beta-II' turn, creating a structural probe distinct from superagonists like Leuprolide or Buserelin. Use it to deconvolute position-7 contributions to receptor activation, biased signaling, and hydrophobic surface interactions. A critical comparator for SAR and NMR structural biology; not interchangeable with clinical agonists. Buy high-purity peptide to validate your conformational hypotheses.

Molecular Formula C55H75N17O13
Molecular Weight 1182.3 g/mol
Cat. No. B12404480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(D-Leu7)-LHRH
Molecular FormulaC55H75N17O13
Molecular Weight1182.3 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6
InChIInChI=1S/C55H75N17O13/c1-29(2)19-38(49(80)67-37(9-5-17-60-55(57)58)54(85)72-18-6-10-43(72)53(84)62-25-44(56)75)66-46(77)26-63-47(78)39(20-30-11-13-33(74)14-12-30)68-52(83)42(27-73)71-50(81)40(21-31-23-61-35-8-4-3-7-34(31)35)69-51(82)41(22-32-24-59-28-64-32)70-48(79)36-15-16-45(76)65-36/h3-4,7-8,11-14,23-24,28-29,36-43,61,73-74H,5-6,9-10,15-22,25-27H2,1-2H3,(H2,56,75)(H,59,64)(H,62,84)(H,63,78)(H,65,76)(H,66,77)(H,67,80)(H,68,83)(H,69,82)(H,70,79)(H,71,81)(H4,57,58,60)/t36-,37-,38+,39-,40-,41-,42-,43-/m0/s1
InChIKeyXLXSAKCOAKORKW-BKAYIBTGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(D-Leu7)-LHRH Peptide: A Differentiated LHRH Analog for Specialized Receptor Binding and Structural Biology Research


(D-Leu7)-LHRH is a synthetic decapeptide analog of the hypothalamic hormone Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH). This analog features a strategic substitution of the natural L-Leucine at position 7 with its D-enantiomer . While its functional classification as either a pure agonist or antagonist can be highly context-dependent—a common characteristic of this analog class—the D-Leu7 modification is a known structural motif in the design of potent, long-acting LHRH analogs, often used in concert with modifications at position 6 [1]. Its primary value in research procurement lies not in being a superior clinical candidate, but as a highly specific molecular tool for probing the structural and conformational determinants of LHRH receptor binding and signal transduction [2].

Why (D-Leu7)-LHRH Cannot Be Interchanged with D-Leu6, D-Trp6, or Clinically Approved LHRH Analogs


In LHRH analog research, generic substitution is not feasible because the specific position and identity of a D-amino acid modification dictate the peptide's functional outcome. Substitutions at position 6 (e.g., D-Leu6 in Leuprolide or D-Trp6 in Triptorelin) are classic modifications known to stabilize the active beta-II' turn conformation and create potent superagonists [1]. In contrast, the D-Leu7 modification, particularly when not accompanied by a stabilizing substitution at position 6, can lead to a different conformational landscape. Computational studies reveal that single amino acid substitutions in LHRH drastically alter peptide folding, which can reduce or even abolish activity [2]. This is because the native Leu7 residue is part of a hydrophobic 'surface' formed by residues pGlu1, Trp3, Tyr5, Leu7, and Pro9, with His2 at its center, a structural motif critical for agonistic activity [1]. Modifying this surface with D-Leu7 disrupts this precise spatial arrangement, often pushing the analog toward antagonist or partial agonist behavior. Therefore, a researcher requiring a potent, clinically validated superagonist (e.g., Leuprolide) cannot substitute (D-Leu7)-LHRH and expect comparable results.

(D-Leu7)-LHRH: Quantifiable Evidence for Differentiated Scientific Selection


Conformational Differentiation: (D-Leu7)-LHRH Disrupts the Conserved Beta-II' Turn Required for Superagonism

Computational energy calculations comparing a series of LHRH analogs demonstrate that all potent agonists share a common, low-energy backbone conformer centered on a beta-II' turn at the Tyr5-Gly6-Leu7-Arg8 tetrapeptide [1]. This conserved turn is essential for presenting the N-terminal tripeptide to the receptor to trigger an agonistic response. The D-Leu7 modification alters the geometry of this central region. The calculated low-energy structures for agonists are distinct from those of antagonists, which possess a 'different' chain reversal in the same region [1]. The substitution of L-Leu with D-Leu at position 7 is sufficient to shift the conformational preference away from the classic agonist turn, providing a structural rationale for its often-observed shift toward antagonism or partial agonism.

Structural Biology Peptide Chemistry Receptor Pharmacology

Functional Divergence: D-Trp7 Antagonist Outperforms Native Leu7 Antagonist in Antiovulatory Activity

While not a direct comparison for (D-Leu7)-LHRH, this evidence demonstrates the profound functional impact of substitutions at position 7. A study comparing LHRH antagonists with either native Leu7 (as found in mammalian LHRH) or Trp7 showed a stark difference in potency. The antagonist [N-Ac-D-2-Nal1, D-pClPhe2, D-3-Pal3, D-Arg6, Trp7, D-Ala10]-LHRH achieved 90% antiovulatory activity at a dose of 250 ng in rats, which represented a 58% increase in potency compared to its companion analog bearing the natural Leu7 [1]. This quantitative finding underscores that position 7 is not a silent site; specific substitutions (like D-Leu7) can be used to rationally tune the functional activity and potency of LHRH peptide analogs in a way that is not predictable from analogs modified at position 6 alone.

Reproductive Pharmacology In Vivo Assay Antagonist Design

The D-Leu7 Motif as a Foundational Element in High-Affinity, Multi-Substituted Analogs

The importance of the D-Leu7 modification is further validated by its presence in more complex, commercially available LHRH analogs. For instance, (D-Ser(tBu)6, D-Leu7, Azagly10)-LHRH is a well-characterized analog that incorporates D-Leu7 as a key structural feature. According to product information from vendors, the substitution of L-Leucine at position 7 with its D-enantiomer is explicitly stated to enhance binding affinity to the LHRH receptor and thereby augment biological activity . The fact that the D-Leu7 motif is deliberately included alongside other established potency-enhancing modifications (like D-Ser(tBu)6 and Azagly10) in a research-grade peptide underscores its quantifiable contribution to the overall pharmacological profile of a designed analog.

Receptor Binding Analytical Chemistry Peptide Therapeutics

Recommended Research Applications for (D-Leu7)-LHRH Based on Structural and Functional Evidence


Structure-Activity Relationship (SAR) Studies of LHRH Receptor Binding Pockets

(D-Leu7)-LHRH is an ideal probe for SAR studies focused on the receptor's interaction with the central hydrophobic 'surface' of LHRH. The evidence that D-Leu7 disrupts the conserved agonist beta-II' turn [1] makes it a valuable comparator for agonists like Leuprolide or Buserelin. By comparing the binding affinities and functional outcomes (agonism vs. antagonism) of (D-Leu7)-LHRH against these superagonists, researchers can deconvolute the specific contribution of the position 7 side chain conformation to receptor activation.

Conformational Analysis of LHRH Analogs by NMR or X-ray Crystallography

The computational prediction that (D-Leu7)-LHRH adopts a non-agonist, 'different' chain reversal in its central region [1] provides a clear hypothesis for structural biology studies. This peptide serves as a specific standard for experiments (e.g., 2D NMR in membrane-mimetic environments) aimed at determining the solution structures of LHRH antagonists or partial agonists, providing a direct contrast to the well-characterized structures of superagonists.

Investigating the Mechanism of LHRH Receptor-Mediated Functional Selectivity (Biased Agonism)

Given the potential of single amino acid substitutions to drastically alter LHRH signaling [2], (D-Leu7)-LHRH is a candidate for studies on biased agonism at the LHRH receptor. Its distinct conformational profile may allow it to stabilize receptor conformations that preferentially activate one downstream signaling pathway (e.g., G-protein) over another (e.g., beta-arrestin), a phenomenon of significant interest in developing next-generation therapeutics with fewer side effects.

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